molecular formula C21H15Cl2NO2 B11108647 2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate

2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate

Cat. No.: B11108647
M. Wt: 384.3 g/mol
InChI Key: HOXVBDNBQGLBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate is an organic compound with a complex structure that includes both aromatic and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the reaction of 3-methylbenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester with similar reactivity in terms of nucleophilic substitution.

    Benzophenone: Shares the aromatic structure but lacks the imine group.

    Acetophenone: Similar aromatic structure with a ketone group instead of an imine.

Uniqueness

2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate is unique due to its combination of an imine group with dichlorobenzoate, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C21H15Cl2NO2

Molecular Weight

384.3 g/mol

IUPAC Name

[2-[(3-methylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H15Cl2NO2/c1-14-5-4-7-17(11-14)24-13-15-6-2-3-8-20(15)26-21(25)18-10-9-16(22)12-19(18)23/h2-13H,1H3

InChI Key

HOXVBDNBQGLBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.